molecular formula C21H22N2O6 B6491627 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide CAS No. 905668-35-1

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide

Cat. No. B6491627
CAS RN: 905668-35-1
M. Wt: 398.4 g/mol
InChI Key: HCBXLEORVSLAPB-UHFFFAOYSA-N
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Description

The compound “N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide” is a complex organic molecule. It is related to a class of compounds known as sulfonamides . Sulfonamides are known for their broad spectrum of antibacterial action .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves the reaction of 1,4-benzodioxane-6-amine with a suitable electrophile in aqueous alkaline media . The resulting product is then further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various spectroscopic techniques including IR, 1H NMR, and EI-MS . The exact structure of “N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide” would need to be confirmed by similar methods.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve nucleophilic substitution reactions . The exact reactions that “N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide” would undergo would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . For example, 1,4-Benzodioxin, 2,3-dihydro- has a molecular weight of 136.1479 . The exact physical and chemical properties of “N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide” would need to be determined experimentally.

Scientific Research Applications

Antibacterial Activity

The antibacterial potential of this compound has been investigated through biofilm inhibition studies against Escherichia coli and Bacillus subtilis . The results revealed that two of the derivatives were active inhibitors of these pathogenic bacterial strains. Additionally, the hemolytic study indicated that most of the new molecules are mildly cytotoxic, suggesting their potential use as safe antibacterial agents.

Nonlinear Optical (NLO) Properties

A related compound, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA) , has been synthesized and studied for its nonlinear optical properties. CDA shows promise as an NLO material for applications such as frequency generators, optical limiters, and optical switches . Its crystal structure was elucidated through single crystal X-ray diffraction.

Cholinesterase Inhibition and Alzheimer’s Disease

Sulfonamides have been explored as cholinesterase enzyme inhibitors, which are relevant for treating Alzheimer’s disease . Although specific data on N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide’s cholinesterase inhibition activity is not available, it’s worth considering its potential therapeutic effects in this context .

Other Potential Applications

While the above areas are well-documented, there may be additional applications for this compound. Further research could explore its effects on other biological targets, such as anti-inflammatory pathways, CNS-related activity, or even herbicidal properties. However, specific studies on these aspects are yet to be conducted.

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their potential therapeutic effects . These compounds are thought to act as cholinesterase enzyme inhibitors, which makes them potential therapeutic agents for treating Alzheimer’s disease .

Safety and Hazards

Sulfonamides, a class of compounds related to “N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide”, are generally considered safe but can cause side effects such as nausea, vomiting, and abdominal irritation in higher doses . The specific safety and hazards associated with “N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide” would need to be evaluated.

Future Directions

The future directions for research on “N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide” and similar compounds could include further exploration of their potential therapeutic effects, particularly in the context of Alzheimer’s disease . Additionally, further studies could be conducted to optimize the synthesis process and to fully characterize the physical and chemical properties of these compounds.

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-26-16-5-3-13(9-18(16)27-2)21(25)22-14-10-20(24)23(12-14)15-4-6-17-19(11-15)29-8-7-28-17/h3-6,9,11,14H,7-8,10,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBXLEORVSLAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzamide

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